- A General Method for Copper-Catalyzed Arene Cross-Dimerization, Journal of the American Chemical Society, 2011, 133(34), 13577-13586

Cas no 93560-55-5 (2-iodo-3-methoxy-pyridine)

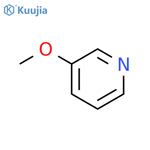

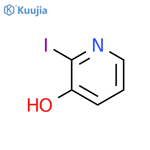

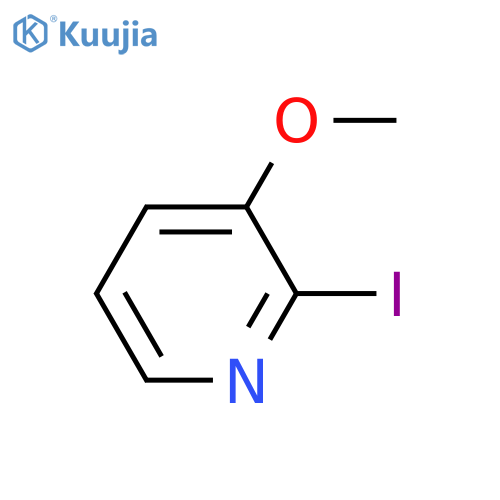

2-iodo-3-methoxy-pyridine structure

商品名:2-iodo-3-methoxy-pyridine

2-iodo-3-methoxy-pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Iodo-3-methoxypyridine

- 2-Iodo-3-methoxy-pyridine

- 2-Iodo-3-methoxypyridine (ACI)

- D73279

- AKOS015853951

- CS-0063167

- AC-27947

- F0001-2251

- 93560-55-5

- DB-012014

- DTXSID20355761

- EN300-646089

- MFCD00234181

- SY060551

- AB05182

- SCHEMBL531517

- AC-907/25004528

- J-509706

- CS-15882

- 2-iodo-3-methoxy-pyridine

-

- MDL: MFCD00234181

- インチ: 1S/C6H6INO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3

- InChIKey: NJFRZBAZMPWJKQ-UHFFFAOYSA-N

- ほほえんだ: IC1C(OC)=CC=CN=1

- BRN: 115569

計算された属性

- せいみつぶんしりょう: 234.94900

- どういたいしつりょう: 234.949

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 89.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22.1A^2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 白色固体

- 密度みつど: 1.825

- ゆうかいてん: 57-61°C

- ふってん: 271 ºC

- フラッシュポイント: 118 ºC

- 屈折率: 1.598

- PSA: 22.12000

- LogP: 1.69480

- かんど: Light Sensitive

- ようかいせい: 水に溶けない

2-iodo-3-methoxy-pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133807-250mg |

2-Iodo-3-methoxypyridine |

93560-55-5 | 98% | 250mg |

¥44.00 | 2024-04-24 | |

| Enamine | EN300-646089-0.5g |

2-iodo-3-methoxypyridine |

93560-55-5 | 95.0% | 0.5g |

$877.0 | 2025-03-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1133807-5g |

2-Iodo-3-methoxypyridine |

93560-55-5 | 98% | 5g |

¥230.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5385-5G |

2-iodo-3-methoxy-pyridine |

93560-55-5 | 97% | 5g |

¥198.00 | 2023-05-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT5385-100G |

2-iodo-3-methoxy-pyridine |

93560-55-5 | 97% | 100g |

¥2871.00 | 2023-05-07 | |

| Life Chemicals | F0001-2251-0.25g |

2-Iodo-3-methoxypyridine |

93560-55-5 | 95%+ | 0.25g |

$18.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I40340-50g |

2-Iodo-3-methoxypyridine |

93560-55-5 | 95% | 50g |

¥1810.0 | 2023-09-07 | |

| Life Chemicals | F0001-2251-0.5g |

2-Iodo-3-methoxypyridine |

93560-55-5 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L19868-1g |

2-Iodo-3-methoxypyridine, 97% |

93560-55-5 | 97% | 1g |

¥735.00 | 2023-03-02 | |

| Chemenu | CM174594-25g |

2-Iodo-3-methoxypyridine |

93560-55-5 | 95%+ | 25g |

$236 | 2022-06-09 |

2-iodo-3-methoxy-pyridine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Lithium tert-butoxide , Iodine , Tripotassium phosphate Solvents: 1,4-Dioxane ; 60 min, 120 °C

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- A Concise Synthesis of the Differentiating Antibiotic L-Azatyrosine. [Erratum to document cited in CA123:286585], Journal of Organic Chemistry, 1998, 63(2),

合成方法 3

はんのうじょうけん

1.1 Reagents: tert-Butyllithium , Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Toluene , Pentane ; -15 °C; 30 min, 0 °C; 0 °C → 20 °C

1.2 Solvents: Toluene ; 1 h, 20 °C

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 18 h, 20 °C

1.2 Solvents: Toluene ; 1 h, 20 °C

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 18 h, 20 °C

リファレンス

- Homoleptic Zincate-Promoted Room-Temperature Halogen-Metal Exchange of Bromopyridines, Chemistry - A European Journal, 2010, 16(41), 12425-12433

合成方法 4

はんのうじょうけん

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C

1.2 0 - 10 °C; 2 h, rt

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

1.2 0 - 10 °C; 2 h, rt

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

リファレンス

- Deprotonative Metalation of Methoxy-Substituted Arenes Using Lithium 2,2,6,6-Tetramethylpiperidide: Experimental and Computational Study, Journal of Organic Chemistry, 2018, 83(21), 13498-13506

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium methoxide

1.2 Solvents: Dimethylformamide ; rt

1.2 Solvents: Dimethylformamide ; rt

リファレンス

- Solid-state fluorescence of zwitterionic imidazolium pyridinolates bearing long alkyl chains: Control of emission properties based on variation of lamellar alignment, Tetrahedron, 2017, 73(41), 6000-6007

合成方法 6

はんのうじょうけん

1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 1 h, rt

リファレンス

- Preparation of cholesteryl ester transfer protein (CETP) inhibitors, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran , Hexane ; 5 min, 0 °C

1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C

1.3 0 - 10 °C; 2 h, 20 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, 20 °C

1.2 Reagents: Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc ; 15 min, 0 °C

1.3 0 - 10 °C; 2 h, 20 °C

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, 20 °C

リファレンス

- Deprotometalation of substituted pyridines and regioselectivity-computed CH acidity relationships, Tetrahedron, 2016, 72(17), 2196-2205

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium ethoxide Solvents: Dimethylformamide ; rt; 2 h, rt; rt → 0 °C

1.2 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

1.2 0 °C; 0 °C → rt

1.3 Reagents: Water ; rt

リファレンス

- Photochemical synthesis and properties of axially chiral naphthylpyridines, Journal of Photochemistry and Photobiology, 2011, 222(1), 263-265

合成方法 9

はんのうじょうけん

1.1 Reagents: Pyridine , Trifluoromethanesulfonic anhydride Solvents: Acetonitrile ; rt → 0 °C; 1.5 h, < 25 °C; 30 min, 20 - 25 °C

1.2 Reagents: Hydrochloric acid , Sodium iodide ; 15 min, < 40 °C; 1 h, rt; 15 min, rt → 10 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 °C

1.2 Reagents: Hydrochloric acid , Sodium iodide ; 15 min, < 40 °C; 1 h, rt; 15 min, rt → 10 °C

1.3 Reagents: Sodium hydroxide Solvents: Water ; 10 °C

リファレンス

- One-Pot Iodination of Hydroxypyridines, Journal of Organic Chemistry, 2009, 74(14), 5111-5114

合成方法 10

はんのうじょうけん

1.1 Reagents: Sodium methoxide Solvents: Dimethylformamide

1.2 -

1.2 -

リファレンス

- New syntheses of orelline and analogues via metalation and cross-coupling reactions, Tetrahedron, 2002, 58(2), 309-314

合成方法 11

はんのうじょうけん

1.1 Solvents: Dimethylformamide ; rt

1.2 Reagents: Sodium hydride ; 10 min, rt

1.3 rt → 50 °C; 3 h, 50 °C; 50 °C → rt

1.2 Reagents: Sodium hydride ; 10 min, rt

1.3 rt → 50 °C; 3 h, 50 °C; 50 °C → rt

リファレンス

- Preparation, X-ray Structure, and Reactivity of 2-Iodylpyridines: Recyclable Hypervalent Iodine(V) Reagents, Journal of Organic Chemistry, 2011, 76(10), 3812-3819

2-iodo-3-methoxy-pyridine Raw materials

2-iodo-3-methoxy-pyridine Preparation Products

93560-55-5 (2-iodo-3-methoxy-pyridine) 関連製品

- 437709-98-3(2,6-Diiodo-3-methoxypyridine)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:93560-55-5)2-iodo-3-methoxy-pyridine

清らかである:99%/99%

はかる:25g/100g

価格 ($):160.0/529.0